molecular formula C10H12BrNO2 B14960958 4-bromo-N-(2-methoxyethyl)benzamide CAS No. 95086-95-6

4-bromo-N-(2-methoxyethyl)benzamide

Cat. No.: B14960958
CAS No.: 95086-95-6
M. Wt: 258.11 g/mol
InChI Key: QGBXZRQTBCMBMB-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methoxyethyl)benzamide (CAS: 95086-95-6) is a benzamide derivative with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . Structurally, it consists of a 4-bromobenzoyl group linked via an amide bond to a 2-methoxyethylamine moiety. This compound is industrially relevant, with applications in agrochemicals, pharmaceuticals, and chemical intermediates . The 2-methoxyethyl substituent confers moderate polarity, balancing lipophilicity and solubility, making it a versatile scaffold for further functionalization.

Properties

CAS No.

95086-95-6

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

4-bromo-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C10H12BrNO2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

QGBXZRQTBCMBMB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-bromo-N-(2-methoxyethyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: 4-bromo-N-(2-methoxyethyl)aniline.

    Oxidation: 4-bromo-N-(2-carboxyethyl)benzamide.

Scientific Research Applications

4-bromo-N-(2-methoxyethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

4-Bromo-N-(2-Nitrophenyl)Benzamide
  • Structure : The nitro group at the 2-position of the phenyl ring introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxyethyl group in the target compound.
  • Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile, similar to the target compound’s synthesis .
  • Crystallography : Exhibits two molecules (A and B) per asymmetric unit, with distinct torsion angles (C–C–N–C = –175.4° and –177.8°) due to steric effects from the nitro group .
  • Applications : Primarily used in crystallographic studies rather than biological applications due to the nitro group’s reactivity .
4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives
  • Structure : Substitution with 3,5-dimethoxyphenyl enhances electron donation and steric bulk compared to the 2-methoxyethyl group.
  • Biological Activity: Derivatives like C9 (IC₅₀ = 0.12–0.85 μM) inhibit FGFR1 in non-small cell lung cancer (NSCLC) cell lines, attributed to methoxy groups improving binding affinity .
  • Synthesis : Catalyzed by DMAP in pyridine, yielding derivatives with varied substituents (e.g., sulfonamides, aliphatic chains) .
  • Physicochemical Data : Higher molecular weights (e.g., A7 : 419.18 g/mol) and melting points (e.g., C5 : 196.6–199.3°C) compared to the target compound .
4-Bromo-N-[2-(Dimethylamino)Ethyl]Benzamide
  • Structure: The dimethylamino group is a stronger electron donor than methoxyethyl, increasing solubility in polar solvents.
  • Properties: Molecular weight = 271.15 g/mol; the amino group enables protonation, enhancing aqueous solubility .

Structural and Electronic Comparisons

  • Electron-Donating vs. Withdrawing Groups :
    • Methoxyethyl : Enhances lipophilicity and metabolic stability.
    • Nitro : Increases reactivity and polarity, limiting biological utility.
    • Dimethoxy : Improves binding to hydrophobic enzyme pockets (e.g., FGFR1) .
  • Conformational Flexibility :
    • The 2-methoxyethyl group’s flexible chain allows adaptive binding, whereas rigid nitro or dimethoxy substituents restrict conformational freedom .

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